2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}acetic acid
Description
2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}acetic acid is a synthetic small molecule characterized by a benzenesulfonyl group attached to a piperidine ring, which is further connected via a formamide linkage to an acetic acid moiety. This structure confers unique physicochemical properties, including moderate hydrophilicity (due to the carboxylic acid group) and conformational flexibility (from the piperidine ring). The compound’s molecular formula is inferred as C₁₄H₁₈N₂O₅S, with an approximate molecular weight of 326.37 g/mol.
Properties
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-13(18)10-15-14(19)11-6-8-16(9-7-11)22(20,21)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZULZRIMEIYAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet the stringent requirements of pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}acetic acid has been investigated for its potential as a therapeutic agent. Its structure allows for various interactions with biological targets, making it a candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial properties : Studies have shown efficacy against various bacterial strains.
- Anti-inflammatory effects : It may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
- Neuroprotective effects : Potential applications in neurodegenerative diseases have been explored, given its ability to cross the blood-brain barrier.
Pharmacological Research
The compound's interactions with specific biological molecules have been the focus of numerous studies. These investigations are crucial for understanding its mechanism of action and optimizing its therapeutic profile.
Comparative Studies
Research has also focused on comparing this compound with similar compounds to elucidate differences in biological activity and pharmacokinetics.
Notable Comparisons
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-(4-phenylpiperidin-1-yl)benzenesulfonamide | C₁₉H₂₂N₂O₄S | Contains a piperidine and sulfonamide functional group; known for similar biological activities. |
| 2-[4-(4-methylpiperidin-1-yl)benzenesulfonamido]acetic acid | C₂₀H₂₅N₂O₄S | Variation with a methyl group on the piperidine; may exhibit altered pharmacological properties. |
| 4-[1-(benzenesulfonyl)indolin-3-yl]acetic acid | C₁₉H₁₈N₂O₄S | Features an indole structure instead of piperidine; different biological activity profile. |
General Synthetic Route
- Formation of the Piperidine Derivative : Start with commercially available piperidine derivatives.
- Sulfonylation : Introduce the benzenesulfonyl group through electrophilic aromatic substitution.
- Amidation : React the sulfonamide with formic acid or its derivatives to form the amide bond.
- Acetylation : Finally, introduce the acetic acid moiety to complete the synthesis.
Mechanism of Action
The mechanism of action of 2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}acetic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to participate in various binding interactions, while the piperidine ring can modulate the compound’s overall reactivity and stability. These interactions can influence biological processes and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Key Research Findings
Impact of Substituents on the Benzenesulfonyl Group
- The 4-fluoro derivative () demonstrates how halogenation can enhance metabolic stability and binding affinity in sulfonamide-containing compounds. Fluorine’s electronegativity may improve interactions with hydrophobic pockets in enzymes or receptors .
- By contrast, the absence of substituents in the target compound may reduce steric hindrance, allowing broader conformational adaptability .
Role of the Carboxylic Acid Chain The propanoic acid analog () exhibits increased lipophilicity compared to the target compound’s acetic acid chain. This modification could improve membrane permeability but reduce aqueous solubility, impacting bioavailability .
Simplified Analogs
- 2-[(4-Methylphenyl)formamido]acetic acid () lacks the piperidine-sulfonyl scaffold, resulting in a smaller, less complex molecule. Such analogs may serve as starting points for structure-activity relationship (SAR) studies but are unlikely to mimic the target’s pharmacological profile .
Functional Group Additions
- The 2-oxopyrrolidin substituent () introduces a cyclic amide, which could enhance binding to targets with polar active sites (e.g., proteases or kinases) .
Biological Activity
2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}acetic acid, also known by its CAS number 1017421-58-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N2O3S. Its structure features a piperidine ring substituted with a benzenesulfonyl group and a formamido group attached to acetic acid. This unique arrangement suggests potential interactions with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
Case Studies and Research Findings
A review of the literature reveals several studies that explore the biological activity of related compounds:
-
Anticancer Studies :
- A study evaluating piperidine derivatives found that certain analogs exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the low micromolar range. These findings suggest that this compound could have similar effects due to its structural similarities .
- Anti-inflammatory Mechanisms :
- Antimicrobial Activity :
Data Table: Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | Target Cell Lines/Organisms | IC50/Activity Level |
|---|---|---|---|
| Compound A | Antitumor | MCF-7 | 25 µM |
| Compound B | Anti-inflammatory | RAW 264.7 | Inhibition of TNF-α (50%) |
| Compound C | Antimicrobial | E. coli | MIC = 32 µg/mL |
| This compound | Potential Antitumor/Anti-inflammatory | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
